

An In-depth Technical Guide to the Spectrum of Activity of Ceftazidime

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Compound of Interest

Compound Name: Antimicrobial agent-1

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This technical guide provides a comprehensive overview of the antimicrobial agent Ceftazidime, a third-generation cephalosporin antibiotic. The document details its spectrum of activity, mechanism of action, and the experimental protocols used to determine its efficacy.

Introduction

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibiotic.[1][2] It is widely recognized for its potent activity against a wide range of Gram-negative bacteria, including the opportunistic pathogen *Pseudomonas aeruginosa*. [1][2][3] Like other beta-lactam antibiotics, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2][4] Ceftazidime is noted for its stability against many beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[4]

Spectrum of Activity

Ceftazidime exhibits a broad spectrum of activity, with particularly high potency against Gram-negative bacteria. Its activity against Gram-positive organisms is more moderate.[1][3] The in vitro efficacy of Ceftazidime is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Ceftazidime against a variety of clinically relevant bacterial species.

Table 1: In Vitro Activity of Ceftazidime against Enterobacteriaceae

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)
Escherichia coli	≤0.12	8
Klebsiella pneumoniae	≤0.12	8
Enterobacter cloacae	>8	>8
Citrobacter freundii	>32	>32
Serratia marcescens	≤0.06	0.13
Proteus spp. (indole-positive)	≤0.06	0.13
Providencia spp.	≤0.06	0.13

Data compiled from multiple sources.[\[3\]](#)[\[5\]](#)

Table 2: In Vitro Activity of Ceftazidime against Other Clinically Relevant Bacteria

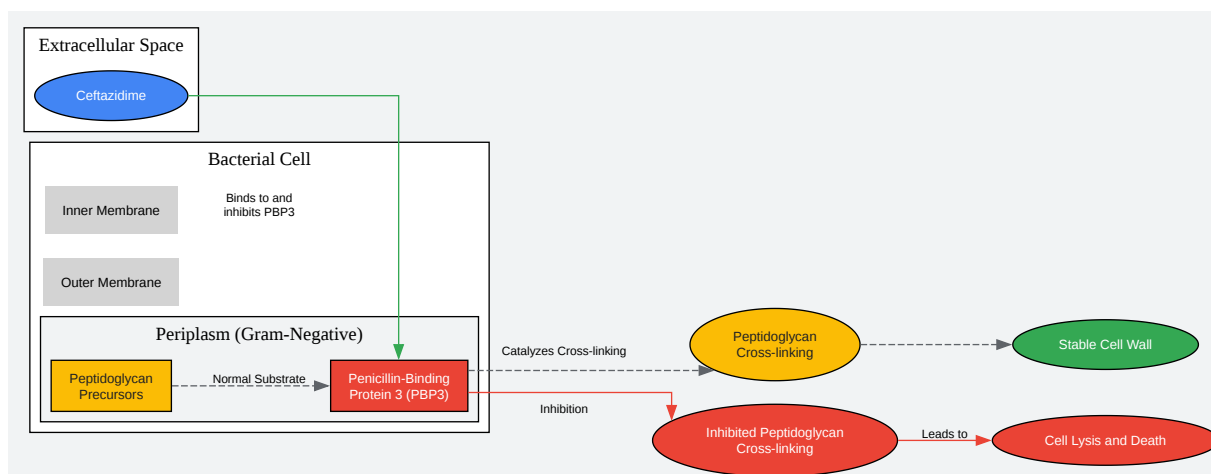
Organism	MIC50 (µg/mL)	MIC90 (µg/mL)
Pseudomonas aeruginosa	1	4
Haemophilus influenzae	0.015	-
Neisseria gonorrhoeae	0.03-0.06	-
Staphylococcus aureus	8	-

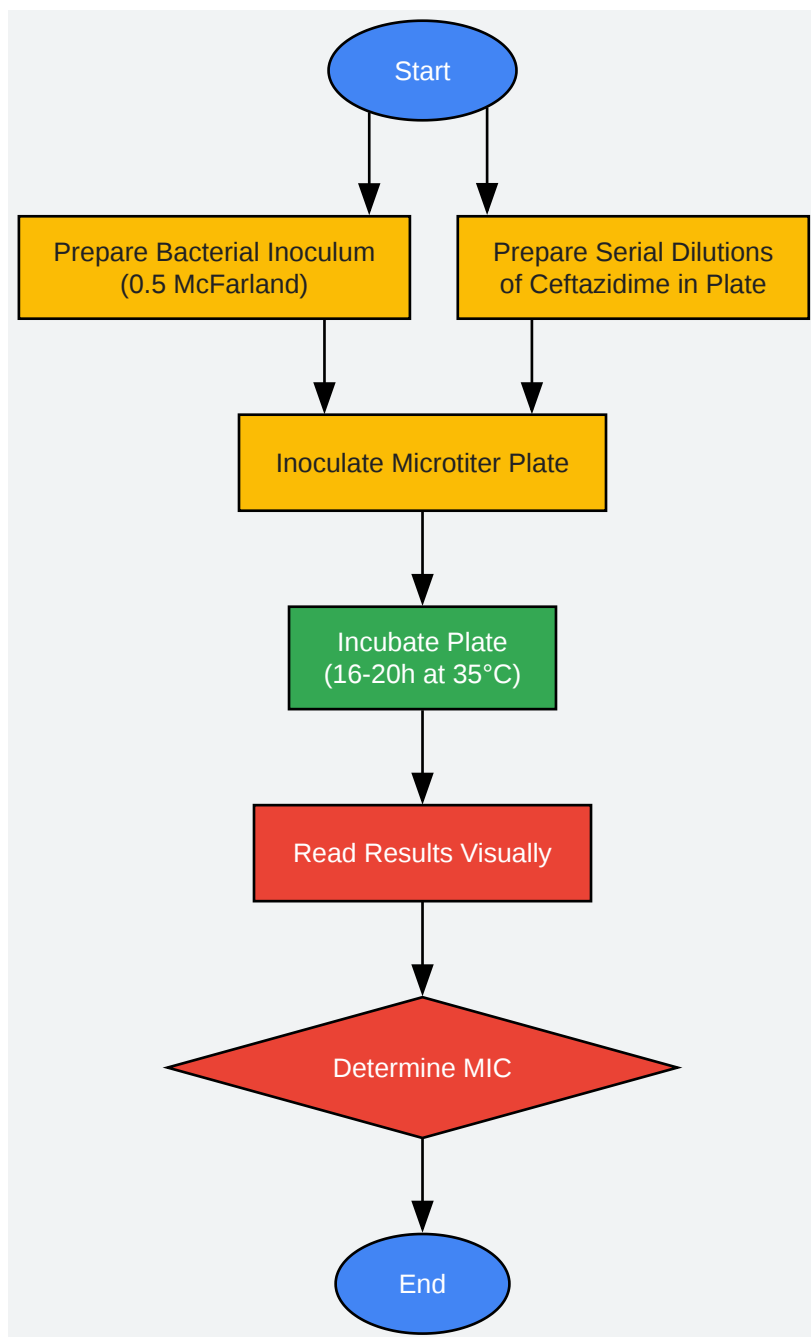
Data compiled from multiple sources.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Mechanism of Action

Ceftazidime's mechanism of action involves the disruption of bacterial cell wall synthesis.[\[4\]](#) The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer. The synthesis of this layer is finalized by enzymes known as penicillin-binding proteins (PBPs) which cross-link the peptidoglycan chains.[\[2\]](#)[\[4\]](#) Ceftazidime, through its beta-lactam ring, mimics the natural substrate of these PBPs and binds to them, inhibiting their enzymatic

activity.[4] This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.[2][4] In Gram-negative bacteria, Ceftazidime has a high affinity for PBP-3, which is crucial for septum formation during cell division.[4]





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